3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine
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Overview
Description
3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzothiophene moiety and a bromine atom. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Pyridine: The brominated benzothiophene can then be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the benzothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be a lead compound or intermediate in the synthesis of pharmaceuticals.
Biological Probes: It might be used in the development of probes for biological imaging or assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene and pyridine moieties could play a role in binding to these targets through various interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Fluoro-1-benzothiophen-7-yl)-4-methylpyridine
- 3-(3-Iodo-1-benzothiophen-7-yl)-4-methylpyridine
Uniqueness
The presence of the bromine atom in 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine might confer unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C14H10BrNS |
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Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-(3-bromo-1-benzothiophen-7-yl)-4-methylpyridine |
InChI |
InChI=1S/C14H10BrNS/c1-9-5-6-16-7-12(9)10-3-2-4-11-13(15)8-17-14(10)11/h2-8H,1H3 |
InChI Key |
ATANGCOOMBMOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3Br |
Origin of Product |
United States |
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